A Technical Guide to the Isotopic Purity and Enrichment of 1-Hexanol-d11
A Technical Guide to the Isotopic Purity and Enrichment of 1-Hexanol-d11
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the isotopic purity and enrichment of 1-Hexanol-d11. This deuterated analog of 1-hexanol is a valuable tool in various scientific disciplines, including drug metabolism studies, pharmacokinetic research, and as an internal standard in analytical chemistry. Understanding its isotopic profile is critical for the accuracy and reliability of experimental results.
Understanding Isotopic Purity and Enrichment
Isotopic Purity refers to the percentage of a compound's molecules that contain the desired isotope at a specific position. For 1-Hexanol-d11, this specifically means the percentage of molecules where the eleven hydrogen atoms on the hexyl chain have been replaced by deuterium.
Isotopic Enrichment is the percentage of a specific isotopic label at a given atomic position. For a highly enriched 1-Hexanol-d11 sample, the isotopic enrichment at each of the eleven specified positions on the carbon chain would be high (e.g., >98%).
It is crucial to distinguish between these two terms. A high isotopic enrichment level for each deuterium atom is necessary to achieve high overall isotopic purity of the 1-Hexanol-d11 molecule.
Synthesis and Potential Isotopic Impurities
The synthesis of 1-Hexanol-d11 typically involves the reduction of a corresponding carboxylic acid or ester, such as hexanoic acid or ethyl hexanoate, using a deuterium source. Common methods include the use of metal deuterides like lithium aluminum deuteride (LiAlD₄) or catalytic deuteration with deuterium gas (D₂).
Potential sources of isotopic impurities include:
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Incomplete Deuteration: The primary source of impurity is the presence of residual hydrogen atoms from the starting materials or reagents. This leads to the formation of isotopologues with fewer than eleven deuterium atoms (d1 to d10).
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Back-Exchange: During the reaction or work-up, deuterium atoms at certain positions might exchange back to hydrogen, especially if protic solvents are used.
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Impurities in Deuterium Source: The purity of the deuterium source (e.g., D₂O, LiAlD₄) will directly impact the final isotopic enrichment of the product.
Data Presentation: Quantitative Specifications
The isotopic and chemical purity of commercially available 1-Hexanol-d11 can vary between suppliers and batches. The following tables summarize typical and specific quantitative data found for this compound.
| Supplier/Batch | Isotopic Purity (Atom % D) | Chemical Purity | Reference |
| MedchemExpress (Batch HY-W032022S1-361986) | Not specified in summary | 99.33% | [1] |
| Cambridge Isotope Laboratories (n-Hexanol-d13) | 98% | Not specified | |
| Commercial Supplier A | 98% | >98% |
Table 1: Summary of Isotopic and Chemical Purity of Deuterated 1-Hexanol.
| Parameter | Specification |
| Appearance | Colorless liquid |
| Molecular Formula | C₆HD₁₁O |
| Molecular Weight | 113.24 g/mol |
| Deuterium Incorporation | ≥ 98% |
Table 2: General Technical Specifications for 1-Hexanol-d11.
Experimental Protocols for Purity and Enrichment Determination
The determination of isotopic purity and enrichment of 1-Hexanol-d11 relies on two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating 1-Hexanol-d11 from its non-deuterated and partially deuterated counterparts and for determining their relative abundances.
Methodology:
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Sample Preparation:
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Prepare a 1 mg/mL solution of 1-Hexanol-d11 in a volatile organic solvent such as dichloromethane or ethyl acetate.
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If required, derivatization with a silylating agent (e.g., BSTFA) can be performed to improve chromatographic performance, though it is often not necessary for short-chain alcohols.
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GC-MS Instrumentation and Conditions:
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Gas Chromatograph: Agilent 7890B GC or equivalent.
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Mass Spectrometer: Agilent 5977A MSD or equivalent.
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Column: A polar capillary column is recommended for good peak shape of alcohols. A suitable choice would be a DB-WAX or a similar polyethylene glycol (PEG) phase column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
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Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
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Inlet: Split/splitless injector, operated in split mode with a split ratio of 50:1 to avoid overloading the detector with the main peak.
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Injector Temperature: 250 °C.
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Oven Temperature Program:
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Initial temperature: 50 °C, hold for 2 minutes.
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Ramp: 10 °C/min to 200 °C.
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Hold: 5 minutes at 200 °C.
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MSD Transfer Line Temperature: 250 °C.
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Ion Source Temperature: 230 °C.
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Ionization Mode: Electron Ionization (EI) at 70 eV.
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Acquisition Mode: Full scan mode (m/z 30-200) to identify all isotopologues. Selected Ion Monitoring (SIM) can be used for higher sensitivity if specific isotopologues are being quantified.
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Data Analysis:
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The isotopic purity is determined by analyzing the mass spectrum of the 1-Hexanol-d11 peak.
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The molecular ion region will show a cluster of peaks corresponding to the different isotopologues (d0 to d11).
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The relative abundance of each isotopologue is calculated from the integrated peak areas in the mass spectrum. The isotopic purity is the percentage of the d11 isotopologue relative to the sum of all isotopologues.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, is essential for confirming the positions of deuterium incorporation and for quantifying the isotopic enrichment at each site.
Methodology:
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Sample Preparation:
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Dissolve approximately 5-10 mg of 1-Hexanol-d11 in a deuterated solvent that does not have signals overlapping with the analyte. Chloroform-d (CDCl₃) is a common choice.
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Add a known amount of a suitable internal standard with a well-defined proton signal if quantitative ¹H NMR (qNMR) is to be performed to determine chemical purity.
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NMR Instrumentation and Parameters:
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Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
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¹H NMR:
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Pulse Program: A standard single-pulse experiment (e.g., zg30).
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Solvent: CDCl₃.
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Number of Scans: 16 to 64, depending on the concentration.
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Relaxation Delay (D1): 5 seconds to ensure full relaxation for quantitative analysis.
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Spectral Width: 0-10 ppm.
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²H NMR:
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Pulse Program: A standard single-pulse experiment with proton decoupling.
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Solvent: CHCl₃ (non-deuterated chloroform can be used as the sample concentration is high).
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Number of Scans: 128 or more, as the deuterium nucleus is less sensitive than the proton.
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Spectral Width: 0-10 ppm.
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Data Analysis:
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¹H NMR: The spectrum of a highly enriched 1-Hexanol-d11 sample should show very small residual proton signals corresponding to the non-deuterated and partially deuterated species. The isotopic enrichment can be estimated by integrating these residual proton signals relative to the signal of the non-deuterated hydroxyl proton (which is typically not deuterated) or an internal standard.
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²H NMR: The spectrum will show signals corresponding to the deuterium atoms at different positions on the hexyl chain. The presence of these signals confirms the incorporation of deuterium. The integration of these signals can provide information about the relative deuterium distribution.
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Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow for determining the isotopic purity and enrichment of 1-Hexanol-d11 and the relationship between the primary analytical techniques.
Caption: General workflow for the synthesis and analytical characterization of 1-Hexanol-d11.
Caption: Logical relationship between GC-MS and NMR for a comprehensive isotopic profile.
